molecular formula C8H8Cl2S B2678313 2-(3,5-Dichlorophenyl)ethanethiol CAS No. 1174005-49-2

2-(3,5-Dichlorophenyl)ethanethiol

Cat. No.: B2678313
CAS No.: 1174005-49-2
M. Wt: 207.11
InChI Key: LCWQKSLQWMIMJH-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)ethanethiol is an organosulfur compound with the molecular formula C8H8Cl2S and a molecular weight of 207.12 g/mol . This compound is characterized by the presence of a thiol group (-SH) attached to an ethanethiol chain, which is further connected to a 3,5-dichlorophenyl ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)ethanethiol typically involves the reaction of 3,5-dichlorobenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as the reaction of 3,5-dichlorobenzyl chloride with hydrogen sulfide in the presence of a catalyst. This method allows for the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)ethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dichlorophenyl)ethanethiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate enzyme activity, disrupt protein-protein interactions, and alter cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 3,5-dichlorophenyl ring, which imparts distinct chemical properties and reactivity. The chlorine atoms enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions compared to simpler thiols .

Properties

IUPAC Name

2-(3,5-dichlorophenyl)ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2S/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWQKSLQWMIMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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